molecular formula C33H31NO6S3 B2498677 Fmoc-Cys(Msbh)-OH CAS No. 1584646-97-8

Fmoc-Cys(Msbh)-OH

Cat. No. B2498677
CAS RN: 1584646-97-8
M. Wt: 633.79
InChI Key: WQHODDKSFIACDC-CXJURYCMSA-N
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Description

Synthesis Analysis

Fmoc-protected cysteine derivatives, including Fmoc-Cys(Msbh)-OH, are synthesized through various methods to enhance peptide synthesis efficiency. For instance, the synthesis of N-fluorenylmethoxycarbonyl-N-methyl-L-cysteine derivatives showcases a convenient two-step procedure, starting from (R)-thiazolidine-4-carboxylic acid, highlighting the adaptability and efficiency of Fmoc protection strategies in producing cysteine derivatives (Liu, Tang, & Jiang, 2002).

Molecular Structure Analysis

The molecular structure of Fmoc-protected cysteine derivatives is designed to prevent premature reactions and side reactions during peptide synthesis. For example, S-4-methoxytrityl cysteine was synthesized and converted into Fmoc-Cys(Mmt)-OH, demonstrating the acid-labile nature of the S-Mmt function compared to the S-Trt function. This structural design ensures selective and efficient protection and deprotection steps in solid-phase peptide synthesis (SPPS) (Barlos et al., 2009).

Chemical Reactions and Properties

Fmoc-protected cysteine derivatives are essential for facilitating complex peptide syntheses, such as through native chemical ligation strategies. These strategies overcome side reactions associated with the C-terminal cysteine-containing peptides, demonstrating the crucial role of Fmoc protection in enhancing synthesis yields and reducing unwanted reactions (Lelièvre, Terrier, Delmas, & Aucagne, 2016).

Physical Properties Analysis

The physical properties of Fmoc-protected cysteine derivatives, such as solubility and stability, are tailored to facilitate their use in peptide synthesis. For example, the stability of peptide-O-Mmsb-Resin against standard deprotection treatments used in SPPS highlights the importance of selecting appropriate protecting groups to ensure the physical integrity of the peptide under synthesis conditions (Nandhini, Albericio, & de la Torre, 2022).

Scientific Research Applications

  • Peptide Synthesis and Protection of Cysteine Residues : Fmoc-Cys(Msbh)-OH plays a crucial role in peptide synthesis, particularly in protecting cysteine residues. Góngora-Benítez et al. (2012) discussed the use of Fmoc-Cys derivatives in the Fmoc/tBu strategy for peptide synthesis. They highlighted the stability of these compounds against trifluoroacetic acid (TFA), which is essential for efficient peptide synthesis (Góngora-Benítez et al., 2012).

  • Gene Delivery Systems : In the field of gene therapy, Fmoc-Cys derivatives have been utilized in the synthesis of perfluoroalkylated detergents used as gene delivery systems. Guilloteau et al. (2009) demonstrated an efficient solid-phase synthesis route for these detergents using Fmoc-Cys(SASRIN™)-OH resin, highlighting its utility in producing high-purity gene delivery agents (Guilloteau et al., 2009).

  • Antibacterial Composite Materials : Schnaider et al. (2019) discussed the use of Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-L-phenylalanine-OH, for creating antibacterial and anti-inflammatory materials. This research underscores the potential of this compound derivatives in developing biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).

  • Molecular Recognition and Imprinting : Fmoc-Cys derivatives have been used in the study of molecular recognition in water. Burri and Yu (2015) developed a synthetic receptor using N-(9-fluorenyl methoxy carbonyl)-L-Cysteine (Fmoc-Cys(SH)-OH), demonstrating its ability to selectively recognize specific molecules in aqueous environments. This has implications in the field of biosensors and drug development (Burri & Yu, 2015).

  • Chemical Protein Synthesis : Kar et al. (2020) explored the use of Fmoc-Cys derivatives in chemical protein synthesis. They showed that the Fmoc group can be used as an N-terminal protecting group for cysteine in peptide thioester segments, facilitating efficient protein synthesis (Kar et al., 2020).

  • Supramolecular Gels for Biomedical Applications : Croitoriu et al. (2021) discussed the use of Fmoc-functionalized amino acids in creating supramolecular hydrogels. These gels, incorporating structures like FMOC-Lys(FMOC)-OH, have shown potential in biomedical applications due to their biocompatibility and antimicrobial activity (Croitoriu et al., 2021).

Mechanism of Action

Target of Action

Fmoc-Cys(Msbh)-OH is primarily used in the field of peptide and protein science . Its main target is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in protecting this group, enabling a vast array of peptide and protein chemistry .

Mode of Action

This compound operates by protecting the cysteine thiol group during the synthesis of peptides and proteins . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound is used in both Boc and Fmoc peptide synthesis .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in the synthesis of peptides and proteins . By protecting the cysteine thiol group, it enables the coupling of amino acid building blocks via amide bonds . This leads to the creation of complex disulfide-rich peptides and the semisynthesis of proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide and protein synthesis Instead, its impact on bioavailability is tied to its role in facilitating the synthesis of peptides and proteins .

Result of Action

The use of this compound results in the successful synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo . These molecular and cellular effects are crucial for advancing research and applications in peptide and protein science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the thioester moiety in Fmoc-based solid-phase peptide synthesis (SPPS) can be affected by repeated piperidine treatments . Moreover, the cleavage and deprotection of peptides after Fmoc synthesis is a series of competing reactions that can be influenced by the choice of reagents and reaction conditions .

properties

IUPAC Name

(2R)-3-[bis(4-methylsulfinylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO6S3/c1-42(38)23-15-11-21(12-16-23)31(22-13-17-24(18-14-22)43(2)39)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-,31?,42?,43?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHODDKSFIACDC-CXJURYCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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